![molecular formula C17H16N6O B1680948 Serotonin azidobenzamidine CAS No. 98409-42-8](/img/structure/B1680948.png)
Serotonin azidobenzamidine
Overview
Description
Serotonin azidobenzamidine is a compound that competitively inhibits [3H]5-hydroxytryptamine (5-HT) uptake. It plays a role in modulating serotonin levels, which are crucial for various physiological functions in the body .
Molecular Structure Analysis
The molecular formula of serotonin azidobenzamidine is C17H16N6O , with an exact mass of 320.14 g/mol . Its elemental composition includes 63.74% carbon ©, 5.03% hydrogen (H), 26.23% nitrogen (N), and 4.99% oxygen (O) . The compound’s structure consists of a benzimidazole ring linked to an indole moiety via an ethyl chain, with an azide group attached to the benzimidazole nitrogen .
Chemical Reactions Analysis
Serotonin azidobenzamidine is primarily studied for its inhibitory effects on serotonin reuptake. It competes with serotonin for binding to the serotonin transporter (SERT), thereby preventing serotonin reabsorption into presynaptic neurons. This action increases serotonin availability in the synaptic cleft, influencing mood, cognition, and other serotonin-mediated processes .
Safety and Hazards
properties
IUPAC Name |
4-azido-N'-[2-(5-hydroxy-1H-indol-3-yl)ethyl]benzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O/c18-17(11-1-3-13(4-2-11)22-23-19)20-8-7-12-10-21-16-6-5-14(24)9-15(12)16/h1-6,9-10,21,24H,7-8H2,(H2,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIZYGZLFWJZLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NCCC2=CNC3=C2C=C(C=C3)O)N)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70243568 | |
Record name | Serotonin azidobenzamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70243568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Serotonin azidobenzamidine | |
CAS RN |
98409-42-8 | |
Record name | Serotonin azidobenzamidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098409428 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Serotonin azidobenzamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70243568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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